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Compound of Interest

Compound Name: 3-Phenylquinoxalin-2(1H)-one

Cat. No.: B073666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the heterocyclic compound 3-Phenylquinoxalin-2(1H)-one. This key chemical entity is of

significant interest in medicinal chemistry and drug development. This document presents its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,

tabulated format, accompanied by detailed experimental protocols for its synthesis and

characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Phenylquinoxalin-2(1H)-
one, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 3-Phenylquinoxalin-2(1H)-one
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

12.57 s 1H N-H DMSO-d₆

8.34–8.27 m 2H Ar-H DMSO-d₆

7.84 d, J = 7.9 Hz 1H Ar-H DMSO-d₆

7.59–7.45 m 4H Ar-H DMSO-d₆

7.37–7.29 m 2H Ar-H DMSO-d₆

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of 3-Phenylquinoxalin-2(1H)-one

Chemical Shift (δ) ppm Assignment Solvent

154.6 C=O DMSO-d₆

154.2 C-N DMSO-d₆

135.6 Ar-C DMSO-d₆

132.1 Ar-C DMSO-d₆

132.0 Ar-C DMSO-d₆

130.3 Ar-CH DMSO-d₆

130.2 Ar-CH DMSO-d₆

129.2 Ar-CH DMSO-d₆

128.8 Ar-CH DMSO-d₆

127.9 Ar-CH DMSO-d₆

123.4 Ar-CH DMSO-d₆

115.1 Ar-C DMSO-d₆
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Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives[1]

Wavenumber (cm⁻¹) Functional Group Description

3320–3304 N-H Stretching

3109–3009 C-H Aromatic Stretching

1677–1671 C=O Carbonyl Stretching

1620–1615 C=N Stretching

1580–1412 C=C Aromatic Ring Stretching

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 3-Phenylquinoxalin-2(1H)-one[2]

m/z Relative Intensity (%) Assignment

222 74 [M]⁺

194 100 [M-CO]⁺

90 22

77 21

63 28

Experimental Protocols
Synthesis of 3-Phenylquinoxalin-2(1H)-one[2]
A common synthetic route involves the reaction of an α-keto acid with an o-phenylenediamine.

In a typical procedure, phenylglyoxylic acid (an α-keto acid) is reacted with o-

phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or

acetic acid, often with heating. The product, 3-phenylquinoxalin-2(1H)-one, precipitates from

the reaction mixture upon cooling and can be purified by recrystallization.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400

MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly

DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample

is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for

example, 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using

electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion

source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 3-Phenylquinoxalin-2(1H)-one.
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Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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